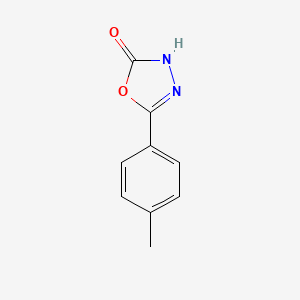

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol

Description

Contextualization within Heterocyclic Chemistry and Medicinal Chemistry

Heterocyclic compounds form a cornerstone of medicinal chemistry, representing a vast and structurally diverse class of organic molecules that are fundamental to the development of new therapeutic agents. ijper.orgijpsr.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon—such as nitrogen, oxygen, or sulfur—within the ring. informaticsjournals.co.in The presence of these heteroatoms imparts unique physicochemical properties to the molecules, influencing their reactivity, solubility, and ability to interact with biological macromolecules. nih.gov

Within this broad domain, five-membered heterocyclic rings are of particular interest to researchers. ijper.orgijpsr.com The 1,3,4-oxadiazole (B1194373) ring is a prominent member of this group, defined by its five-membered aromatic structure containing one oxygen and two nitrogen atoms. openmedicinalchemistryjournal.comrroij.com This specific arrangement of heteroatoms makes the 1,3,4-oxadiazole nucleus an important "synthon" or building block in the design and synthesis of novel bioactive compounds. spast.org Its structure is considered to be derived from a furan (B31954) ring where two methane (B114726) groups are replaced by pyridine-type nitrogen atoms. ijpsr.comrroij.com The stability and favorable pharmacokinetic properties of the 1,3,4-oxadiazole isomer, compared to other oxadiazole isomers, have made it a focal point in pharmaceutical research. nih.govspast.org

Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery and Development

The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its consistent appearance in compounds exhibiting a wide array of pharmacological activities. openmedicinalchemistryjournal.com Its derivatives have been extensively investigated and have shown significant potential across numerous therapeutic areas. nih.govijpsr.com The versatility of this scaffold allows it to act as a bioisostere for functional groups like amides and esters, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate. spast.org

The biological importance of the 1,3,4-oxadiazole nucleus is demonstrated by its presence in several clinically approved drugs. Notable examples include Raltegravir, an antiviral agent used in the treatment of HIV; Tiodazosin and Nesapidil, which are antihypertensive agents; and Zibotentan, an anticancer agent. spast.orgbiointerfaceresearch.comwikipedia.org The broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives is a primary driver for its continued exploration in drug development. ijper.orgnih.govmdpi.com

| Pharmacological Activity | Reference |

|---|---|

| Anticancer / Antitumor | ijper.orgopenmedicinalchemistryjournal.comspast.orgbiointerfaceresearch.commdpi.comajrconline.org |

| Antimicrobial / Antibacterial | ijper.orgopenmedicinalchemistryjournal.comspast.orgmdpi.comijpsjournal.com |

| Anti-inflammatory | ijper.orgopenmedicinalchemistryjournal.comspast.orgnih.govmdpi.comajrconline.org |

| Antiviral | ijper.orgopenmedicinalchemistryjournal.comnih.govmdpi.comijpsjournal.com |

| Anticonvulsant | ijper.orgnih.govajrconline.orgijpsjournal.com |

| Antifungal | nih.govopenmedicinalchemistryjournal.commdpi.comijpsjournal.com |

| Anti-tubercular | nih.govopenmedicinalchemistryjournal.comnih.gov |

| Antidiabetic | ijper.orgnih.govopenmedicinalchemistryjournal.comnih.gov |

| Antioxidant | ijper.orgnih.govbiointerfaceresearch.com |

| Analgesic | spast.orgnih.govajrconline.org |

Rationale for Investigating 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol and its Derivatives

The specific focus on this compound stems from the established therapeutic potential of the 1,3,4-oxadiazole core. The strategy in medicinal chemistry often involves synthesizing and evaluating a library of derivatives of a promising scaffold to establish Structure-Activity Relationships (SAR). nih.gov This process helps in identifying how different chemical groups attached to the core structure influence its biological activity, paving the way for the design of more potent and selective therapeutic agents. openmedicinalchemistryjournal.com

The investigation into this compound is driven by the specific chemical features of its substituents:

The 1,3,4-Oxadiazole Core : Provides the foundational scaffold known for its broad bioactivity and favorable drug-like properties. ijper.orgopenmedicinalchemistryjournal.com

The 4-Methylphenyl (p-tolyl) Group : This substituent is frequently used in drug design to modulate properties such as lipophilicity, which affects how a compound is absorbed, distributed, metabolized, and excreted. The methyl group can also participate in specific hydrophobic interactions with biological targets. The synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147), highlights the interest in this particular substitution pattern. researchgate.net

The 2-ol (-OH) Group : The hydroxyl group at the 2-position of the oxadiazole ring introduces a site for hydrogen bonding, a critical interaction for drug-receptor binding. This group also allows for the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its 5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one form. This tautomerism can significantly influence the compound's electronic properties and its ability to interact with different biological targets.

By synthesizing and studying this specific compound and its related derivatives, researchers aim to explore new chemical space and potentially discover novel agents with enhanced or entirely new pharmacological profiles, building upon the proven utility of the 1,3,4-oxadiazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-4-7(5-3-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYZGRGLBXGSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509598 | |

| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83725-78-4 | |

| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83725-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization of 5 4 Methylphenyl 1,3,4 Oxadiazol 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol scaffold and its derivatives can be determined.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In the case of this compound and its derivatives, the spectra exhibit characteristic signals corresponding to the aromatic protons of the 4-methylphenyl (p-tolyl) group and the methyl protons.

The aromatic protons on the p-tolyl ring typically appear as a pair of doublets in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm. This pattern, an AA'BB' system, arises from the coupling between adjacent ortho-protons. For instance, in the derivative 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147), the aromatic protons are observed as doublets at approximately δ 8.00 ppm and δ 7.42 ppm. preprints.org Similarly, for 2-(p-tolyl)-5-tosyl-1,3,4-oxadiazole, multiplets corresponding to the aromatic protons are seen between δ 7.12 and δ 8.29 ppm. nih.gov

The methyl group protons (–CH₃) of the p-tolyl substituent characteristically appear as a sharp singlet in the upfield region, typically around δ 2.15–2.48 ppm. preprints.orgnih.gov For the parent compound, this compound, an additional broad singlet corresponding to the hydroxyl (–OH) proton would be expected. The chemical shift of this proton can vary depending on the solvent and concentration, and it would disappear upon the addition of D₂O, confirming its identity as an exchangeable proton.

Interactive Data Table: ¹H NMR Spectral Data for Derivatives of this compound

| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (–CH₃) (δ, ppm) | Other Protons (δ, ppm) |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine preprints.org | 8.00 (d), 7.42 (d) | 2.39 (s) | 4.05 (s, –CH₂), Amine protons not specified |

| 2-(p-tolyl)-5-tosyl-1,3,4-oxadiazole nih.gov | 7.12-8.29 (m) | 2.48 (s), 2.15 (s) | N/A |

| This compound (Expected) | ~7.4-8.0 (2d) | ~2.4 (s) | Broad singlet (–OH), variable position |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound and its derivatives, distinct signals are observed for the carbons of the oxadiazole ring, the p-tolyl group, and the methyl substituent.

The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and typically resonate at δ 160–165 ppm. preprints.orgresearchgate.net For example, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, these carbons appear at δ 164.32 and δ 161.98 ppm. preprints.orgresearchgate.net The carbon attached to the hydroxyl group (C2) in the parent compound is expected in a similar downfield region.

The carbons of the p-tolyl ring show a characteristic pattern of four signals in the aromatic region (δ 120–145 ppm). The quaternary carbon attached to the oxadiazole ring appears around δ 121 ppm, while the carbon bearing the methyl group is observed further downfield at approximately δ 142.6 ppm. preprints.orgresearchgate.net The other two aromatic carbons typically appear between δ 127 and δ 131 ppm. preprints.orgresearchgate.net The methyl carbon itself gives a signal in the upfield region, around δ 21.6 ppm. preprints.orgresearchgate.net

Interactive Data Table: ¹³C NMR Spectral Data for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine preprints.orgresearchgate.net

| Carbon Atom | Chemical Shift (δ, ppm) |

| Oxadiazole Ring Carbons (C2, C5) | 164.32, 161.98 |

| Aromatic Carbon (C-CH₃) | 142.59 |

| Aromatic Carbons (CH) | 130.40, 127.05 |

| Aromatic Carbon (C-Oxadiazole) | 121.11 |

| Methylene Carbon (–CH₂) | 50.24 |

| Methyl Carbon (–CH₃) | 21.59 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays absorption bands that confirm the presence of the oxadiazole ring and the substituted phenyl group.

Key characteristic vibrations for this class of compounds include:

Aromatic C-H Stretching: A weak to medium band typically appears above 3000 cm⁻¹, often around 3065-3098 cm⁻¹. preprints.orgnih.gov

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are observed in the 1450–1625 cm⁻¹ region. preprints.orgnih.gov

C=N Stretching (Oxadiazole Ring): A strong absorption band is characteristic of the carbon-nitrogen double bond within the oxadiazole ring, typically found around 1600–1625 cm⁻¹. preprints.orgnih.gov

C-O-C Stretching (Oxadiazole Ring): The ether-like linkage within the heterocyclic ring gives rise to a strong band, often observed in the 1025-1167 cm⁻¹ range. preprints.orgnih.gov

For the parent compound, this compound, the most telling absorption would be a broad band in the region of 3200–3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. This band is a key diagnostic feature distinguishing it from many of its derivatives. In contrast, derivatives like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine show N-H stretching bands in a similar region (3375-3435 cm⁻¹). preprints.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for 1,3,4-oxadiazole derivatives. nih.govrrpharmacology.ru

For this compound (C₉H₈N₂O₂), the expected exact molecular weight is 176.0586 g/mol . In an ESI-MS experiment, the molecular ion peak would be observed at m/z 177.0664 for the protonated species [M+H]⁺.

The fragmentation pattern provides a fingerprint for the molecule's structure. Plausible fragmentation pathways for the 5-(4-methylphenyl)-1,3,4-oxadiazole core would involve the cleavage of the heterocyclic ring and the loss of small, stable molecules. Key fragments would likely include the p-tolyl cation and fragments corresponding to the benzoyl cation, arising from rearrangements. Analysis of these fragments helps to confirm the connectivity of the aromatic ring to the oxadiazole core. For instance, the mass spectrum of a derivative, 2-((4-methoxyphenyl) sulfonyl)-5-phenyl-1,3,4-oxadiazole, showed a clear molecular ion peak at 317.19 [M+H]⁺, supporting its proposed structure. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of target compounds from reaction mixtures and the assessment of their purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and determining the purity of the resulting products. nih.govacs.org For the synthesis of this compound and its derivatives, TLC is routinely employed. nih.gov

A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable solvent system. The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in their separation. The separated spots can be visualized under UV light or by using an iodine chamber. nih.gov By comparing the retardation factor (Rf) value of the product spot with that of the starting materials, the progress of the reaction can be followed. A single spot for the final, isolated product indicates a high degree of purity. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is essential for assessing the purity of synthesized compounds, monitoring reaction progress, and for stability studies. The separation is typically achieved using a reversed-phase column (e.g., C18) where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

The choice of mobile phase is critical for achieving optimal separation of 1,3,4-oxadiazole derivatives. A common approach involves an isocratic or gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The composition of the mobile phase is adjusted to control the retention times of the analytes. Detection is commonly performed using a UV-Visible spectrophotometer, as the aromatic nature of the oxadiazole and the phenyl rings provides strong chromophores. nih.gov The detection wavelength (λmax) is selected based on the UV-Vis spectrum of the specific derivative to ensure maximum sensitivity. nih.gov For instance, various 1,3,4-oxadiazole derivatives have been analyzed with λmax values in the range of 260-300 nm. nih.gov

Thin-layer chromatography (TLC) is often used to develop and optimize the mobile phase for HPLC analysis. nih.govnih.gov Solvent systems like petroleum ether:ethyl acetate:methanol have been used for TLC analysis of oxadiazole compounds, providing a basis for selecting appropriate solvent compositions for HPLC. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of 1,3,4-Oxadiazole Derivatives Note: This table presents typical conditions as found in the literature for related compounds, not specifically for this compound.

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water Mixture | researchgate.net |

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV-Vis Spectrophotometry | nih.gov |

| Wavelength (λmax) | 263 nm (for a related derivative) | nih.gov |

| Injection Volume | 20 µL | researchgate.net |

Differential Scanning Calorimetry (DSC) in Thermal Analysis

Differential Scanning Calorimetry (DSC) is a vital thermoanalytical technique used to characterize the thermal properties of this compound and its derivatives. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides critical data on melting point, decomposition temperature, and other phase transitions. frontiersin.org

The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability. researchgate.net DSC studies on various derivatives have confirmed this, often showing high melting points and decomposition temperatures exceeding 300°C. researchgate.net For example, a study on 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a closely related derivative, utilized DSC to characterize its thermal behavior. preprints.org The resulting DSC curve typically shows a sharp endothermic peak corresponding to the melting point of the crystalline compound. The onset and peak temperatures of this transition are used to determine the melting point and assess the purity of the sample. At higher temperatures, an exothermic event may be observed, indicating the decomposition of the compound. frontiersin.org Thermal analysis has shown that many 1,3,4-oxadiazole derivatives are thermally stable up to temperatures around 200°C, after which they may undergo a single-stage decomposition process. orientjchem.org

Table 2: Thermal Properties of Selected 1,3,4-Oxadiazole Derivatives Determined by Thermal Analysis

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Analytical Method | Source |

| 2-heptadecyl-5-(4-(tetradecyloxy)phenyl)-1,3,4-oxadiazole | 93 | - | Melting Point Apparatus | nanobioletters.com |

| 2-(3-Fluorobenzylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | 40-42 | - | Melting Point Apparatus | rsc.org |

| 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol Palladium(II) Complex | 221-223 | - | Melting Point Apparatus | researchgate.net |

| 5-(4-Nitrophenyl)-2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole | - | 229.6 | DSC | frontiersin.org |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for confirming the empirical formula of a newly synthesized compound like this compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, if present in a derivative) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. mdpi.com

For 1,3,4-oxadiazole derivatives, elemental analysis is routinely reported as a definitive confirmation of their structure following synthesis. nanobioletters.comrsc.org For example, in the characterization of 2-(3-Fluorobenzylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, the calculated percentages for C, H, and N were found to be in excellent agreement with the experimental results. rsc.org This confirmation is crucial as it validates the successful synthesis of the target molecule and rules out the presence of significant impurities.

Table 3: Comparison of Calculated and Found Elemental Analysis Data for 1,3,4-Oxadiazole Derivatives

| Compound / Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| 2-(3-Fluorobenzylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole C₁₅H₉Cl₂FN₂OS | C | 50.68 | 50.72 | rsc.org |

| H | 2.57 | 2.55 | rsc.org | |

| N | 7.90 | 7.89 | rsc.org | |

| 2-octadecyl-5-(4-(octadecyloxy)phenyl)-1,3,4-oxadiazole C₄₄H₇₈N₂O₂ | C | 79.22 | 79.01 | nanobioletters.com |

| H | 11.79 | 11.42 | nanobioletters.com | |

| N | 4.20 | 4.11 | nanobioletters.com | |

| 2-(4-chlorobenzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole C₁₅H₁₀ClN₃O₃S | C | 49.52 | 49.48 | mdpi.com |

| H | 2.77 | 2.81 | mdpi.com | |

| N | 11.55 | 11.63 | mdpi.com |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The crystal structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine (B1330750), a compound structurally very similar to the target molecule, has been determined. nih.gov The analysis revealed a monoclinic crystal system with the space group P2₁/c. The study provided exact bond lengths within the oxadiazole ring, such as the C-O, C=N, and N-N bonds, and confirmed the near-planar geometry of the heterocyclic ring. nih.gov The dihedral angle between the phenyl and oxadiazole rings was found to be 26.37°, indicating a slight twist between the two ring systems. nih.gov Similarly, the structure of 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole showed that the phenyl and tolyl rings were inclined to the central oxadiazole ring by 3.8° and 8.3°, respectively. nih.gov This structural information is invaluable for understanding structure-property relationships and for computational modeling studies.

Table 4: Crystallographic Data for Selected 1,3,4-Oxadiazole Derivatives

| Parameter | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine nih.gov | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole nih.gov | 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole nih.gov |

| Molecular Formula | C₉H₉N₃O | C₁₅H₁₂N₂O | C₁₉H₂₀N₂O |

| Molecular Weight | 175.19 | 236.27 | 292.37 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 12.161 (2) | 19.733 (5) | 9.886 (9) |

| b (Å) | 5.9374 (3) | 5.1441 (12) | 10.613 (9) |

| c (Å) | 12.8282 (15) | 12.436 (3) | 16.093 (13) |

| β (˚) | 108.012 (19) | 107.477 (6) | 99.14 (2) |

| Volume (ų) | 880.9 (2) | 1204.1 (5) | 1667 (2) |

| Z (molecules/cell) | 4 | 4 | 4 |

Investigation of Biological Activities Associated with 5 4 Methylphenyl 1,3,4 Oxadiazol 2 Ol and Oxadiazole Analogues

Antimicrobial Efficacy Studies

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their wide-ranging antimicrobial effects, demonstrating potential as antibacterial, antifungal, and antimycobacterial agents. nih.govajrconline.orgresearchgate.net The structural versatility of the oxadiazole ring allows for modifications that can enhance its antimicrobial potency and spectrum of activity. nih.gov

Oxadiazole derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govauctoresonline.org The incorporation of different substituents on the oxadiazole ring plays a crucial role in modulating this activity. For instance, hybrid molecules combining the 1,3,4-oxadiazole ring with other bioactive moieties like fluoroquinolones have demonstrated good to excellent activity compared to standard antibiotics such as ampicillin (B1664943) and gentamicin. nih.gov

In one study, novel (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives were synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the presence of lipophilic moieties, such as a 4-phenyl methyl group, enhanced the antimicrobial activity. auctoresonline.org Another study identified a 1,3,4-oxadiazole compound, known as 1771, which inhibits the synthesis of lipoteichoic acid, a crucial component of the cell wall in Gram-positive bacteria. nih.govacs.org Derivatives of this compound showed improved antibacterial activity against a diverse collection of S. aureus and Staphylococcus epidermidis strains. nih.govacs.org

Furthermore, 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a naphthofuran moiety have exhibited significant antibacterial effects. Certain derivatives showed activity comparable to ciprofloxacin (B1669076) against Pseudomonas aeruginosa and Bacillus subtilis. mdpi.com

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Lipophilic substituents, like a 4-phenyl methyl group, enhanced antibacterial activity. | auctoresonline.org |

| 1,3,4-Oxadiazole compound 1771 and its derivatives | Staphylococcus aureus, Staphylococcus epidermidis | Inhibits lipoteichoic acid synthesis; derivatives showed improved activity with MIC values ranging from 4 to 16 μg/mL against S. aureus. | nih.govacs.org |

| 2,5-disubstituted 1,3,4-oxadiazole derivatives with a naphthofuran moiety | Pseudomonas aeruginosa, Bacillus subtilis, Salmonella typhi, Escherichia coli | Showed antibacterial effect comparable to ciprofloxacin against P. aeruginosa and B. subtilis (MIC = 0.2 mg/mL). | mdpi.com |

| Fluoroquinolone-piperazine-1,3,4-oxadiazole hybrids | Gram-positive and Gram-negative bacteria | Demonstrated good-to-excellent activity in comparison to ampicillin and gentamicin. | nih.gov |

The antifungal potential of 1,3,4-oxadiazole derivatives has been extensively investigated. nih.govfrontiersin.orgmdpi.comnih.govfrontiersin.orgnih.govnih.govasianpubs.org These compounds have shown efficacy against a variety of fungal pathogens, including those affecting both plants and humans. frontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov

In a study focusing on plant pathogenic fungi, a series of 1,3,4-oxadiazole derivatives were evaluated against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. Several compounds exhibited significant inhibitory activity, with some showing better performance than the standard fungicide carbendazim (B180503). frontiersin.org For instance, compound 5k from this study displayed superior inhibitory rates against all three tested fungi. frontiersin.org

Research on human fungal pathogens has also yielded promising results. Novel 1,3,4-oxadiazole derivatives have been synthesized and tested against various Candida species, such as Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov Certain analogues demonstrated potent minimum inhibitory concentrations (MIC) and excellent zones of inhibition. nih.gov Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans both in vitro and in a murine systemic candidiasis model, significantly reducing the fungal burden in the kidneys and spleen. frontiersin.orgnih.gov The presence of a 2-thiol group on the 1,3,4-oxadiazole ring is also noted to enhance biological activities, including antifungal effects. asianpubs.org

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum | Some derivatives showed higher inhibitory activity than the positive control carbendazim. Compound 5k had an EC50 value of 32.25 μg/ml against E. turcicum. | frontiersin.org |

| 1,2,4-Oxadiazole (B8745197) derivatives with anisic acid or cinnamic acid | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | Compound 4f showed the best inhibition rate against E. turcicum (EC50 29.14 μg/mL), which was much better than carbendazim (109.56 μg/mL). | mdpi.com |

| 1,3,4-Oxadiazole-based heterocyclic analogues (3a-3m) | Candida albicans, Candida glabrata, Candida tropicalis | Analogues 3g, 3i, and 3m showed potent MIC at 200 µg/ml and excellent zone of inhibition (ZOI) measurements of 17-21 nm. | nih.gov |

| 1,3,4-Oxadiazoles LMM5 and LMM11 | Candida albicans | Both compounds had an in vitro MIC of 32 μg/ml and significantly reduced renal and spleen fungal burden in a murine model. | frontiersin.orgnih.gov |

Several studies have highlighted the potential of oxadiazole derivatives as antimycobacterial agents, particularly against Mycobacterium tuberculosis. msptm.orgoup.comnih.govnih.govnih.gov A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were designed and synthesized, with some compounds exhibiting good activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org For example, compound 5d was identified as the most active against M. smegmatis with a MIC value of 25 µM. msptm.org

Another study reported on two innovative synthetic 1,3,4-oxadiazoles, LMM6 and LMM11, which showed activity against Mycobacterium tuberculosis and nontuberculous mycobacteria. The MIC for LMM6 ranged from 3.906 to 15.625 μg/ml, while for LMM11 it ranged from 7.813 to 31.250 μg/ml against M. tuberculosis. oup.com The lipophilicity of the substituents on the oxadiazole ring appears to play a role in the antimycobacterial activity, potentially by facilitating the passage of the molecules through the lipid-rich cell membrane of the bacteria. nih.gov

| Compound/Derivative Class | Mycobacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazole derivatives (5a-j and 6a-j) | Mycobacterium smegmatis, Mycobacterium tuberculosis H37Ra | Compound 5d was the most active against M. smegmatis with a MIC value of 25 µM. | msptm.org |

| 1,3,4-Oxadiazoles LMM6 and LMM11 | Mycobacterium tuberculosis and nontuberculous mycobacteria | LMM6 MIC ranged from 3.906 to 15.625 μg ml−1, and LMM11 MIC ranged from 7.813 to 31.250 μg ml−1 against M. tuberculosis. | oup.com |

| 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives | Mycobacterium tuberculosis H37Rv and clinical isolates | Compounds with high lipophilic chains showed potent activity, with one compound being 10 times more active than isoniazid (B1672263) against a drug-resistant strain. | nih.gov |

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | Mycobacterium tuberculosis H37Rv, multidrug- and extensively drug-resistant Mtb isolates, M. avium, M. kansasii | Many compounds achieved MIC values ≤ 0.03 µM for both nontuberculous mycobacteria and M. tuberculosis. | nih.gov |

Anti-inflammatory and Analgesic Research

Oxadiazole derivatives have been identified as promising candidates for the development of new anti-inflammatory and analgesic agents. nih.govnih.govnih.govtandfonline.comnih.govmdpi.comresearchgate.net The 1,3,4-oxadiazole nucleus has been incorporated into the structures of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid to create new derivatives with potentially improved efficacy and safety profiles. nih.gov

In a study involving 1,3,4-oxadiazole derivatives of diclofenac and mefenamic acid, all synthesized compounds showed significant anti-inflammatory and analgesic activities. nih.gov For instance, compound 3c, a diclofenac derivative, exhibited an 82.61% inhibition of inflammation. nih.gov The analgesic activity was assessed using the acetic acid-induced writhing test in mice, where all compounds demonstrated significant pain-relieving effects. nih.gov

Other research has focused on indole-oxadiazole derivatives, with some compounds showing selectivity for COX-2 inhibition, a key target in anti-inflammatory therapy. tandfonline.com For example, compound 38c was found to be the most selective COX-2 inhibitor with a selectivity index of 2.19. tandfonline.com Additionally, a series of 1,2,4-oxadiazole-based structural analogs of resveratrol (B1683913) were assayed, and one compound, in particular, demonstrated prominent anti-inflammatory potential by significantly reducing the release of pro-inflammatory cytokines. nih.gov

| Compound/Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives of diclofenac and mefenamic acid | Anti-inflammatory, Analgesic | Compound 3c (diclofenac derivative) showed 82.61% inflammation inhibition. All compounds showed significant analgesic activity. | nih.gov |

| Indole-oxadiazole derivatives | Anti-inflammatory, Analgesic | Compound 38c was the most selective COX-2 inhibitor (Selectivity Index = 2.19). | tandfonline.com |

| 1,2,4-Oxadiazole-based structural analogs of resveratrol | Anti-inflammatory | One compound significantly reduced the LPS-induced release of pro-inflammatory cytokines. | nih.gov |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles | Analgesic, Anti-inflammatory | Several analogues showed good analgesic and anti-inflammatory activity. | nih.gov |

Anticancer and Antiproliferative Activity

The oxadiazole scaffold is a key structural component in a variety of compounds with demonstrated anticancer and antiproliferative properties. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.gov These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of enzymes and growth factor receptors crucial for cancer cell survival and proliferation. nih.govmdpi.comnih.gov

Several studies have reported the potent antiproliferative activity of 1,3,4-oxadiazole derivatives against a range of cancer cell lines. For instance, a series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened for their anticancer activity. The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed the maximum activity with a mean growth percent of 62.61 and was particularly sensitive against melanoma, leukemia, breast cancer, and colon cancer cell lines. nih.gov

In another study, a family of compounds with a 1,3,4-oxadiazole core conjugated to a benzotriazole (B28993) unit was evaluated. One compound from this series exhibited potent antiproliferative activity against MCF-7 breast cancer cells, with an IC50 value twice as high as the reference drug Cisplatin. nih.gov Furthermore, 1,2,5-oxadiazole derivatives have also been investigated, with one regioisomer showing a significant antiproliferative profile against HCT-116, HeLa, MCF7, and MDA-MB 468 cancer cell lines. nih.gov The mechanism of action for this compound was linked to the inhibition of human topoisomerase II α. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues | Leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed the highest activity, particularly against melanoma and leukemia cell lines. | nih.gov |

| 1,3,4-Oxadiazoles conjugated to benzotriazole | MCF-7 (breast cancer), HT29 (colon cancer) | One compound showed an IC50 of 5.68 µg/mL against MCF-7 cells, twice as high as Cisplatin. | nih.gov |

| 1,2,5-Oxadiazole derivatives | HCT-116, HeLa, MCF-7, MDA-MB 468 | A regioisomer demonstrated a significant antiproliferative profile by inhibiting topoisomerase II α. | nih.gov |

| 1,3,4-Oxadiazole and 1,2,4-triazole (B32235) derivatives | K562 (leukemia), MDA-MB-231 (breast cancer), HT29 (colon cancer), HepG2 (liver cancer) | Compound 5f exhibited the most potent activity against K562 with an 85% inhibition ratio. | researchgate.net |

Antioxidant Properties and Reactive Oxygen Species Modulation

Oxadiazole derivatives have been investigated for their antioxidant properties and their ability to modulate reactive oxygen species (ROS). nih.govnih.govmdpi.comingentaconnect.comresearchgate.netacs.orgorientjchem.orgnih.govsemanticscholar.org The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.com

A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives revealed that certain compounds exhibited excellent antioxidant potential in DPPH, hydroxyl radical, and nitric oxide free radical scavenging assays. mdpi.com For instance, compound Ox-6f showed 80.23% inhibition of the DPPH free radical at a concentration of 100 µg/mL. mdpi.com The presence of specific structural features, such as a 4-chlorophenyl moiety of anilide, was found to be important for this activity. mdpi.com

In another study, 1,3,4-oxadiazole-based heterocyclic analogs were synthesized and their antioxidant activity was estimated. Several molecules exhibited great IC50 values in both DPPH and H2O2 assays. nih.gov Similarly, research on 1,2,4-oxadiazole-based structural analogs of resveratrol found that one compound surpassed resveratrol in its ROS scavenging abilities. nih.gov The antioxidant activity of oxadiazole derivatives is influenced by the type and position of substituents on the aryl ring attached to the oxadiazole core. orientjchem.org

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | DPPH, Hydroxyl radical, Nitric oxide scavenging | Compound Ox-6f showed 80.23% DPPH inhibition at 100 µg/mL and an IC50 value of 25.35 µg/mL. | mdpi.com |

| 1,3,4-Oxadiazole-based heterocyclic analogs (3g, 3i, 3m) | DPPH, H2O2 | Exhibited great IC50 values, for example, 0.104 ± 0.021 μg/mL with DPPH for compound 3g. | nih.gov |

| 1,2,4-Oxadiazole-based structural analogs of resveratrol | ROS scavenging | One compound's potency in ROS scavenging abilities surpassed that of resveratrol. | nih.gov |

| 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | DPPH, FRAP | Compound 6i showed significant antioxidant ability with a DPPH inhibition of 92.03%. | orientjchem.org |

Exploration of Other Pharmacological Effects

The versatile nature of the 1,3,4-oxadiazole ring allows for a broad spectrum of biological activities. Researchers have extensively investigated its derivatives for potential therapeutic uses beyond the more commonly studied antimicrobial and anticancer effects.

Derivatives of 1,3,4-oxadiazole have demonstrated promising activity against a range of viruses. nih.govarkat-usa.org The structural framework of these compounds allows for interactions with various viral targets. nih.gov

Recent studies have explored the efficacy of 1,3,4-oxadiazole derivatives against the SARS-CoV-2 virus. A series of substituted 1,3,4-oxadiazoles were synthesized and evaluated for their ability to inhibit viral replication. Notably, compounds with a phenyl or aminophenyl substituent at the R position showed significant antiviral efficacy against the SARS-2 virus in Vero-E6 cells. scialert.net

| Compound | R Group | IC50 (µM) | Selectivity Index (SI) |

| 6a | Phenyl | 15.2 | 18.09 |

| 6b | Amino phenyl | 15.7 | 28.75 |

| 6c | Hydroxyl phenyl | 49.2 | - |

| 6d | Nitro phenyl | 24.6 | - |

Data sourced from a study on the anti-SARS-2 activity of 1,3,4-oxadiazole derivatives. scialert.net

Furthermore, certain sugar hydrazone derivatives of 1,3,4-oxadiazoles have been tested against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A Virus (HAV). The results indicated that specific sugar hydrazones exhibited notable antiviral activity. nih.gov Acyclic C-nucleosides prepared by the heterocyclization of these sugar hydrazones were also evaluated. nih.gov

The 1,3,4-oxadiazole nucleus is a key feature in several compounds investigated for their anticonvulsant properties. jchemrev.com These derivatives have been assessed using standard models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. rsc.orgthieme-connect.com

In one study, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticonvulsant effects. The introduction of an amino group at the 2-position of the oxadiazole ring, combined with a fluoro substituent at the para-position of a benzylthio group, resulted in a compound with significant anticonvulsant activity in both MES and PTZ models. jchemrev.com Another study on 1,3,4-oxadiazole derivatives demonstrated that compounds C4 and C5 showed promising in vivo anticonvulsant activity when compared to reference drugs. wu.ac.th

| Compound | MES Test (% Protection) | PTZ Test (% Protection) |

| Compound C4 | Significant protection | Significant protection |

| Compound C5 | Significant protection | Significant protection |

Qualitative data from a study on the anticonvulsant activity of 1,3,4-oxadiazole derivatives. wu.ac.th

The global challenge of malaria has driven research into novel therapeutic agents, with 1,3,4-oxadiazole analogues emerging as a promising class of compounds. tmrjournals.comglobalresearchonline.net These derivatives have been investigated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. tmrjournals.com

One study focused on the synthesis and antimalarial evaluation of 1,3,4-oxadiazole analogues, with some compounds exhibiting high efficacy. For instance, 5-(4-((4-chlorobenzylidene)amino)phenyl)-1,3,4-oxadiazole-2-thiol demonstrated significant antimalarial activity, with an IC50 value of 0.301 µg/ml. globalresearchonline.net This activity was attributed to the presence of a 4-chloro substitution on the phenyl ring. globalresearchonline.net

| Compound | IC50 (µg/ml) |

| 5-(4-((4-chlorobenzylidene)amino)phenyl)-1,3,4-oxadiazole-2-thiol | 0.301 ± 0.021 |

| Chloroquine (Standard) | 0.063 ± 0.009 |

| Pyrimethamine (Standard) | 1.005 ± 0.053 |

In vitro antimalarial activity against P. falciparum. globalresearchonline.net

Tuberculosis remains a significant global health issue, necessitating the development of new and effective treatments. The 1,3,4-oxadiazole scaffold has been identified as a valuable pharmacophore in the design of novel antitubercular agents. mdpi.com

A comprehensive study involving a series of 82 5-aryl-2-thio-1,3,4-oxadiazole derivatives revealed that several compounds exhibited potent anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net The most active compounds in this series demonstrated over 90% inhibition of mycobacterial growth at a concentration of 12.5 µg/mL. nih.govlongdom.org

In another study, N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated. Many of these compounds showed potent in vitro activity against M. tuberculosis H37Rv, as well as multidrug- and extensively drug-resistant isolates, with Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.03 µM. nih.gov

| Compound Series | Target | Activity |

| 5-aryl-2-thio-1,3,4-oxadiazoles | M. tuberculosis H37Rv | >90% inhibition at 12.5 µg/mL |

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | M. tuberculosis H37Rv and resistant strains | MIC ≤ 0.03 µM |

Summary of antitubercular activity of 1,3,4-oxadiazole derivatives from various studies. nih.govnih.gov

The central nervous system (CNS) is a key target for many therapeutic agents, and 1,3,4-oxadiazole derivatives have been explored for their potential antidepressant and anxiolytic effects. scialert.netresearchgate.net These compounds have been evaluated in various animal models to assess their impact on mood and anxiety-related behaviors. rsc.orgresearchgate.net

A study investigating a new series of 1,3,4-oxadiazole derivatives reported significant antidepressant-like activity in both the forced swimming test (FST) and tail suspension test (TST). bdpsjournal.org Specifically, compounds 3 and 8 showed notable activity in these models. bdpsjournal.org Another study found that certain 1,3,4-oxadiazole derivatives exhibited potent binding affinity to the 5-HT1A receptor, which is implicated in the mechanism of action of many antidepressant and anxiolytic drugs. rsc.orgnih.gov

| Compound | Antidepressant Activity (FST) | Antidepressant Activity (TST) |

| 1 | Moderate | Moderate |

| 3 | Moderate | Moderate |

| 8 | Moderate | Moderate |

Qualitative results from in vivo antidepressant activity screening. bdpsjournal.org

In terms of anxiolytic activity, Mannich bases of 2,5-disubstituted-1,3,4-oxadiazoles have been evaluated using models such as the elevated plus-maze. scialert.netresearchgate.net

The management of diabetes mellitus is a critical area of pharmaceutical research, and 1,3,4-oxadiazole derivatives have shown potential as hypoglycemic and antidiabetic agents. ijprajournal.com These compounds are thought to exert their effects through various mechanisms, including the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov

In a study conducted on diabetic rats, a 1,3,4-oxadiazole derivative demonstrated a significant reduction in blood glucose levels. nih.gov The treatment also led to a dose-dependent decrease in glycated hemoglobin (HbA1c) levels and an increase in insulin (B600854) levels. nih.gov

| Parameter | Effect of 1,3,4-Oxadiazole Derivative |

| Blood Glucose | Significant reduction |

| HbA1c | Dose-dependent reduction |

| Insulin Levels | Dose-dependent increase |

| Body Weight | Significant increase |

Effects of a 1,3,4-oxadiazole derivative in a diabetic rat model. semanticscholar.org

Structure Activity Relationship Sar Studies and Pharmacophore Derivation for Oxadiazole Scaffolds

Elucidation of Key Structural Features for Desired Biological Profiles

The 1,3,4-Oxadiazole (B1194373) Core: This five-membered heterocyclic ring is a crucial pharmacophoric element. Its planar structure and the presence of heteroatoms (two nitrogen and one oxygen) make it a key player in forming various non-covalent interactions with biological targets. It is recognized for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups.

The 2-Oxo/Hydroxy Group: The group at the 2-position of the oxadiazole ring is pivotal. The oxygen atom can act as a hydrogen bond acceptor, while the adjacent N-H group in the tautomeric one form can serve as a hydrogen bond donor. This dual capability allows for specific and strong interactions with amino acid residues in a receptor's active site.

Pharmacophore models for various 1,3,4-oxadiazole derivatives often highlight the necessity of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic aromatic region, all of which are present in the structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol.

Impact of the 4-Methylphenyl Substituent on Receptor Binding and Activity

The primary contributions of the 4-methylphenyl substituent are:

Hydrophobic Interactions: The phenyl ring and its methyl group provide a significant hydrophobic surface that can engage with nonpolar regions of a receptor's binding site. This is often a key driving force for the initial binding of the molecule.

Steric Influence: The size and position of the methyl group can dictate the molecule's orientation within the binding pocket. The para position is often favored as it extends the molecule linearly without causing significant steric hindrance, allowing for optimal fitting.

Electronic Effects: The electron-donating nature of the methyl group can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor.

In a study of related 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, the position of the methyl group on the phenyl ring was shown to have a discernible effect on antifungal activity. While the differences were not dramatic, they underscore the importance of substituent placement for optimizing biological response.

| Compound | Position of Methyl Group | Inhibition Rate at 50 mg/L (%) |

|---|---|---|

| 3-[(5-o-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one | ortho (2-position) | 35.4 |

| 3-[(5-m-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one | meta (3-position) | 31.2 |

| 3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one | para (4-position) | 38.6 |

Role of the 1,3,4-Oxadiazole Ring System as a Bioisostere and Hydrogen Bond Acceptor/Donor

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, largely due to its favorable physicochemical properties. It is widely recognized as a non-classical bioisostere, often used to replace amide or ester functionalities in drug candidates. nih.govresearchgate.nettandfonline.com This substitution can lead to improved metabolic stability, as the oxadiazole ring is generally resistant to hydrolysis by common metabolic enzymes like esterases and amidases. nih.gov

Furthermore, the arrangement of heteroatoms in the 1,3,4-oxadiazole ring makes it a versatile participant in hydrogen bonding, a critical interaction for molecular recognition at receptor sites. tandfonline.comnih.gov The two nitrogen atoms in the ring possess lone pairs of electrons and can act as hydrogen bond acceptors. tandfonline.com In the 1,3,4-oxadiazol-2(3H)-one tautomeric form, the ring contains both a hydrogen bond donor (the N-H group) and multiple acceptor sites (the ring nitrogens and the exocyclic carbonyl oxygen). This capacity for forming specific hydrogen bonds contributes significantly to the binding affinity and selectivity of compounds containing this moiety. nih.gov The differences in hydrogen bond donor and acceptor strengths between 1,3,4-oxadiazole and its 1,2,4-oxadiazole (B8745197) isomer can lead to significant variations in physical and pharmaceutical properties, highlighting that not all bioisosteres are equal. rsc.orgmanchester.ac.uk

Influence of Specific Substituent Positions and Electronic Properties on Efficacy

The efficacy of 5-aryl-1,3,4-oxadiazole derivatives is highly sensitive to the position and electronic nature of substituents on the aryl ring. As demonstrated in the antifungal activity data (see table in section 5.2), moving the methyl group from the ortho or meta position to the para position on the phenyl ring can lead to modest improvements in activity. nih.gov This suggests that the para position allows for a more favorable interaction with the target, possibly by extending the molecule into a specific hydrophobic sub-pocket without causing steric clashes.

The electronic properties of the substituent are also a determining factor. In studies of various 2,5-disubstituted-1,3,4-oxadiazoles, it has been observed that:

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase electron density on the phenyl ring. This can enhance hydrophobic and π-π interactions and has been linked to increased antibacterial and antioxidant activity in some series of compounds. nih.gov

This interplay between steric and electronic effects is a cornerstone of SAR and guides the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijrpc.comnih.gov By analyzing various molecular descriptors (which quantify physicochemical properties like hydrophobicity, electronic effects, and steric factors), QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery and optimization efforts.

For 1,3,4-oxadiazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antifungal and antibacterial effects. ijrpc.comnih.gov These studies often reveal that a combination of descriptors is necessary to build a robust predictive model.

Commonly identified important descriptors in QSAR models for heterocyclic compounds include:

Thermodynamic Descriptors: Parameters like molar refractivity (related to molecular volume and polarizability) often show a positive correlation with activity, suggesting that bulkier groups might enhance binding, provided they fit within the receptor site.

Steric Descriptors: Properties such as ovality can have a negative correlation, indicating that excessive bulkiness or a non-ideal shape can be detrimental to activity.

Electronic Descriptors: Dipole moment and other electronic parameters can play a role, highlighting the importance of specific polar interactions for receptor binding.

While specific QSAR models for this compound are not prominently available in the literature, the general principles derived from QSAR studies on related 2,5-disubstituted-1,3,4-oxadiazoles suggest that a balance of steric bulk, lipophilicity, and electronic properties is crucial for optimizing biological activity. ijrpc.com Such models provide a valuable framework for the future design of more potent analogs.

Computational Chemistry and in Silico Approaches in Oxadiazole Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard tool for calculating the optimized geometries, electronic properties, and vibrational frequencies of molecules. mdpi.comafricanjournalofbiomedicalresearch.com For 1,3,4-oxadiazole (B1194373) derivatives, DFT methods like B3LYP are commonly employed with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) to provide insights that often show good agreement with experimental data. mdpi.comajchem-a.comajchem-a.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. ajchem-a.comresearchgate.net

DFT calculations are used to determine the energies of these orbitals. For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which suggests good kinetic stability. ajchem-a.comresearchgate.net Analysis of FMOs in various 1,3,4-oxadiazole derivatives reveals that the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the oxadiazole core, indicating the pathway of intramolecular charge transfer upon electronic excitation. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for 1,3,4-Oxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.comresearchgate.net | -6.5743 | -2.0928 | 4.4815 |

| A designed 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) derivative (POT1) researchgate.net | -5.58 | -2.97 | 2.61 |

This table contains data for related compounds to illustrate the application of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.com The MEP map illustrates the charge distribution, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. ajchem-a.comajchem-a.com

For 1,3,4-oxadiazole derivatives, MEP analyses have shown that the most negative potential is often located around the nitrogen atoms of the oxadiazole ring, identifying them as the primary sites for electrophilic interactions. ajchem-a.comnih.gov The hydrogen atoms of the phenyl ring typically exhibit the most positive potential. ajchem-a.com This information is crucial for understanding intermolecular interactions and binding mechanisms with biological receptors.

Analysis of Intramolecular Interactions and Electron Delocalization (e.g., Natural Bond Orbital (NBO) Analysis)

In heterocyclic systems like oxadiazoles (B1248032), NBO analysis can reveal hyperconjugative interactions, such as those between lone pair orbitals (LP) of heteroatoms and antibonding orbitals (π* or σ*) of adjacent bonds. These interactions are key to understanding the electronic structure and stability of the ring system.

Prediction of Spectroscopic Properties (e.g., IR and UV-Vis)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and approximations in the computational method, leading to better agreement with experimental FT-IR spectra. ajchem-a.comscielo.org.za Assignments of vibrational modes, such as C-H, C=N, and C-O-C stretching and bending vibrations, can be made with confidence based on these calculations. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. mdpi.com This method calculates the energies of electronic transitions between molecular orbitals (e.g., from HOMO to LUMO), which correspond to absorption maxima (λmax) in the UV-Vis spectrum. dntb.gov.ua These calculations help identify the nature of the transitions, such as π→π* or n→π*, which are characteristic of the chromophores within the molecule. mdpi.com

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for a Related Thiazolidinone Compound (MNTZ)

| Vibrational Mode | Experimental (cm⁻¹) scielo.org.za | Calculated (B3LYP) (cm⁻¹) scielo.org.za |

|---|---|---|

| Aromatic C-H stretch | 3057.7 | 3120-3070 |

| Carbonyl (C=O) stretch | 1713 | 1725 |

| Asymmetric NO₂ stretch | 1566.1 | 1566 |

This table shows data for a different heterocyclic compound to demonstrate the accuracy of DFT in predicting IR spectra.

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a protein or receptor) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

Binding Affinity Predictions and Interaction Mapping with Target Active Sites

The primary outputs of a molecular docking simulation are the predicted binding pose and a corresponding binding affinity score. The binding affinity represents the strength of the interaction between the ligand and the protein. nih.gov A lower docking score (often expressed in kcal/mol) typically indicates a more favorable and stable interaction.

Docking studies on 1,3,4-oxadiazole derivatives have been performed against various biological targets to explore their potential as therapeutic agents. For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comresearchgate.net The results of these simulations provide a detailed map of the crucial intermolecular interactions, including:

Hydrogen bonds: Formed between hydrogen bond donors (like -OH or -NH) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic interactions: Occur between nonpolar regions of the ligand (e.g., the methylphenyl group) and hydrophobic residues in the active site.

π-π stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

This detailed interaction mapping helps elucidate the mechanism of action and provides a rational basis for designing new derivatives with improved potency and selectivity. researchgate.net

Conformational Analysis of Ligand-Receptor Complexes

Conformational analysis is a critical step in understanding how a ligand such as 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol orientates itself within the binding pocket of a biological target. This analysis, typically performed using molecular docking simulations, predicts the preferred binding pose and the nature of the interactions between the ligand and the amino acid residues of the receptor.

In studies of 1,3,4-oxadiazole derivatives, molecular docking is frequently employed to elucidate their binding modes with various enzymes and receptors. For instance, in the investigation of 1,3,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), docking studies revealed crucial hydrogen bonding and hydrophobic interactions within the ATP-binding site. mdpi.comnih.gov The oxadiazole ring itself often participates in hydrogen bonding through its nitrogen and oxygen atoms, while the substituted phenyl ring, such as the 4-methylphenyl group in the target compound, typically engages in hydrophobic and aromatic stacking interactions.

The binding orientation of this compound within a receptor's active site would be significantly influenced by the interplay of these forces. The hydroxyl group at the 2-position of the oxadiazole ring is a key hydrogen bond donor and acceptor, likely forming strong interactions with polar residues. The 4-methylphenyl substituent would contribute to the binding affinity through van der Waals forces and potential π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan.

A representative molecular docking study of various 1,3,4-oxadiazole derivatives against different targets highlights the common interaction patterns and binding energies observed.

| Compound Derivative | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazole | Acetylcholinesterase (AChE) | Tyr334, Phe330, Trp84 | -9.5 to -11.2 | nih.gov |

| 5-Aryl-1,3,4-oxadiazole amine | Butyrylcholinesterase (BChE) | Trp82, His438, Ser198 | -8.9 to -10.5 | nih.gov |

| 1,3,4-Oxadiazole derivative | GABAA Receptor | Glu52, Ser51, Val53 | -66.3 to -102.6 (MolDock Score) | semanticscholar.orgresearchgate.net |

| Substituted 1,3,4-oxadiazole | VEGFR-2 | Cys919, Asp1046, Glu885 | -45.01 to -48.89 (kJ/mol) | mdpi.comnih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the binding pose and the flexibility of both the ligand and the receptor over time. MD simulations are crucial for validating the results of docking studies and for gaining a more realistic understanding of the binding event.

For 1,3,4-oxadiazole-based compounds, MD simulations have been instrumental in confirming the stability of the predicted binding modes. tandfonline.com In a typical MD simulation study, the docked complex is subjected to a simulated physiological environment, and the trajectory of atomic movements is calculated over a specific period, often in the nanosecond range. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of critical hydrogen bonds.

A low and stable RMSD value for the ligand throughout the simulation indicates that it remains securely bound within the active site. For a complex involving a compound like this compound, MD simulations would assess the stability of the hydrogen bonds formed by the hydroxyl group and the oxadiazole ring, as well as the hydrophobic interactions of the methylphenyl group. The RMSF analysis can identify flexible regions of the protein that may play a role in ligand binding and release.

The following table summarizes typical parameters and findings from MD simulation studies of 1,3,4-oxadiazole derivatives complexed with their target proteins.

| System | Simulation Time (ns) | Key Stability Indicators | General Findings | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivative with VEGFR-2 | 100 | Stable RMSD for protein and ligand; persistent H-bonds | The ligand remains stably bound in the active site. | mdpi.comnih.gov |

| Oxadiazole-thiazole hybrid with Aromatase | 100 | Convergence of RMSD; stable ligand-protein interactions | The complex reaches equilibrium and remains stable. | tandfonline.com |

| 1,3,4-Oxadiazole derivative with Tubulin | 100 | Low RMSD and RMSF values for the complex | The identified hits showed thermodynamic stability at the target site. | nih.gov |

Virtual Screening and Lead Optimization based on Computational Models

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the 1,3,4-oxadiazole scaffold, virtual screening has been successfully employed to discover novel inhibitors for a variety of targets. bohrium.comctu.edu.vn This process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity.

Once a hit compound, such as a derivative of this compound, is identified, computational models are used for lead optimization. This involves designing and evaluating new analogs with modifications aimed at improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by docking and MD simulations, help to rationalize the effects of different substituents on the oxadiazole core. tandfonline.com For example, modifying the substituents on the phenyl ring can modulate the compound's lipophilicity and its interaction with specific hydrophobic pockets in the receptor.

The process of lead optimization for 1,3,4-oxadiazole derivatives often involves exploring different substitution patterns to enhance binding affinity. For this compound, computational models could be used to predict the effect of replacing the methyl group with other functional groups, or altering the substitution pattern on the phenyl ring, to achieve better interactions with the target receptor.

The table below provides an overview of virtual screening campaigns that have successfully identified active 1,3,4-oxadiazole derivatives.

| Screening Method | Target | Library Size | Number of Hits Identified | Key Outcome | Reference |

|---|---|---|---|---|---|

| Pharmacophore-based and Docking | Tubulin | 30,212 | 11 | Identification of potent anti-proliferative agents. | nih.gov |

| Docking-based | Aminoacyl-tRNA Synthetase | 52 designed structures | 14 | Discovery of potential novel antibiotics. | bohrium.comctu.edu.vn |

| Structure-based | VEGFR-2 | 14 derivatives | 3 | Identification of selective VEGFR-2 inhibitors. | mdpi.comnih.gov |

Emerging Research Areas and Future Perspectives for 5 4 Methylphenyl 1,3,4 Oxadiazol 2 Ol and Oxadiazole Chemistry

Design and Synthesis of Next-Generation Oxadiazole Derivatives with Enhanced Potency and Selectivity

The development of new 1,3,4-oxadiazole (B1194373) derivatives with improved biological efficacy hinges on strategic structural modifications. nih.gov Researchers focus on altering substituents at the C2 and C5 positions of the oxadiazole ring to fine-tune their pharmacological profiles, enhancing potency against specific biological targets while minimizing off-target effects. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, the introduction of different aryl or heteroaryl groups can significantly influence the compound's interaction with enzymes or receptors. nih.govresearchhub.com The amino group in 5-aryl-1,3,4-oxadiazol-2-amines, for example, can be modified to create secondary or tertiary amines, which can participate in hydrogen bonding and enhance pharmacological activity. nih.gov By systematically modifying these functional groups, medicinal chemists can design next-generation compounds with optimized therapeutic indices. For example, novel eugenol-based 1,3,4-oxadiazole analogues have been designed and synthesized as potential inhibitors of thymidylate synthase, a key enzyme in cancer chemotherapy. rsc.org

The synthesis of these next-generation derivatives often involves multi-step reactions, starting from commercially available materials. A common route involves the cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govnih.gov The choice of reagents and reaction conditions is critical for achieving high yields and purity. openmedicinalchemistryjournal.com

Table 1: Examples of Bioactive 1,3,4-Oxadiazole Derivatives and their Target

| Compound Class | Target/Activity | Reference |

| N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives | Anticancer agents | eurekaselect.com |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | Cytotoxic agents (Colon and Breast Adenocarcinoma) | nih.gov |

| Eugenol derivatives containing 1,3,4-oxadiazole | Thymidylate synthase inhibitors | rsc.org |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetyl- and Butyrylcholinesterase inhibitors | nih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids | Inhibitors of Rho/MRTF/SRF-mediated gene transcription | researchhub.com |

Exploration of Novel Therapeutic Indications Beyond Current Knowledge

The 1,3,4-oxadiazole nucleus is a "privileged scaffold" in medicinal chemistry, known to exhibit a vast spectrum of pharmacological activities. openmedicinalchemistryjournal.com While its roles as an anticancer, antibacterial, and antifungal agent are well-documented, ongoing research is uncovering potential in new therapeutic areas. ijpsr.comnih.govmdpi.com

The diverse biological activities stem from the ability of the oxadiazole ring and its substituents to interact with various biological targets through mechanisms like enzyme inhibition and receptor binding. researchgate.netnih.gov Current research is exploring their potential as:

Antiviral agents: Notably, the FDA-approved HIV integrase inhibitor, Raltegravir, features a 1,3,4-oxadiazole core, highlighting the scaffold's potential in antiviral drug design. mdpi.comjchemrev.com

Anti-inflammatory agents: Certain derivatives have shown potent and selective inhibition of COX-2, an enzyme involved in inflammation, with some compounds exhibiting superior anti-inflammatory activity and a better safety profile than the standard drug celecoxib. nih.gov

Antitubercular agents: Some 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated good activity against Mycobacterium tuberculosis, suggesting they could be optimized to generate new lead compounds for tuberculosis treatment. nih.gov

Anticonvulsant and Antihypertensive agents: The structural versatility of oxadiazoles (B1248032) allows for their investigation into neurological and cardiovascular disorders. nih.govresearchgate.net

The exploration of these novel indications is often guided by computational studies and high-throughput screening, which help identify new biological targets for this versatile class of compounds.

Development of Advanced Methodologies for Synthesis and Characterization

The synthesis of 1,3,4-oxadiazoles is a well-established field, yet there is a continuous drive to develop more efficient, scalable, and environmentally friendly methods. openmedicinalchemistryjournal.com

Advanced Synthetic Methods:

Conventional Methods: The most common approaches include the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride, sulfuric acid, or polyphosphoric acid, and the oxidative cyclization of acylhydrazones. nih.govnih.govmdpi.com Another key route is the reaction of acylhydrazides with carbon disulfide in a basic medium to form 1,3,4-oxadiazole-2-thiols. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the cyclization of hydrazide derivatives with benzoic acid has been successfully carried out in a microwave oven. mdpi.com

Ultrasonic Technique: Ultrasound has also been employed to synthesize 1,3,4-oxadiazole derivatives, offering another energy-efficient alternative to conventional heating.

Green Chemistry Approaches: Researchers are exploring the use of greener catalysts and solvents, such as ionic liquids or solvent-free conditions, to make the synthesis process more sustainable. researchgate.neteurekaselect.com

Characterization Techniques: The structural confirmation of newly synthesized 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol and its derivatives relies on a suite of modern spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify characteristic functional groups. openmedicinalchemistryjournal.comkashanu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. openmedicinalchemistryjournal.comnih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. openmedicinalchemistryjournal.comnih.gov

Elemental Analysis: To confirm the empirical formula. nih.gov

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline state. kashanu.ac.ir

Interdisciplinary Research Collaborations for Comprehensive Evaluation

The journey of a compound like this compound from laboratory synthesis to potential application is complex and requires a multifaceted approach. Effective drug development and material science innovation necessitate synergy between various scientific disciplines. openmedicinalchemistryjournal.com Interdisciplinary collaborations are crucial for a comprehensive evaluation of these molecules.

Such collaborations typically involve: